molecular formula C14H19Cl2N3O2S B13779355 1-(Isoquinoline-5-sulfonyl)-piperidin-4-ylamine dihydrochloride CAS No. 936250-33-8

1-(Isoquinoline-5-sulfonyl)-piperidin-4-ylamine dihydrochloride

Cat. No.: B13779355
CAS No.: 936250-33-8
M. Wt: 364.3 g/mol
InChI Key: MAPDUVRSAWULKH-UHFFFAOYSA-N
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Description

1-(Isoquinoline-5-sulfonyl)-piperidin-4-ylamine dihydrochloride is a chemical compound known for its significant applications in various scientific fields. This compound is characterized by the presence of an isoquinoline ring system, a sulfonyl group, and a piperidine moiety. It is often used in research due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Isoquinoline-5-sulfonyl)-piperidin-4-ylamine dihydrochloride typically involves multiple steps. One common method includes the reaction of isoquinoline-5-sulfonyl chloride with piperidin-4-ylamine in the presence of a suitable base. The reaction is usually carried out in an aprotic solvent such as dichloromethane or acetonitrile, under controlled temperature conditions .

Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves the use of automated reactors and stringent quality control measures. The reaction conditions are carefully monitored to maintain consistency and reduce impurities .

Chemical Reactions Analysis

Types of Reactions: 1-(Isoquinoline-5-sulfonyl)-piperidin-4-ylamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

1-(Isoquinoline-5-sulfonyl)-piperidin-4-ylamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its effects on various biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(Isoquinoline-5-sulfonyl)-piperidin-4-ylamine dihydrochloride involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various cellular pathways, leading to changes in cell function and behavior .

Comparison with Similar Compounds

Uniqueness: 1-(Isoquinoline-5-sulfonyl)-piperidin-4-ylamine dihydrochloride is unique due to its combination of the isoquinoline, sulfonyl, and piperidine groups. This unique structure contributes to its distinct chemical properties and biological activities, making it valuable for various research applications .

Properties

CAS No.

936250-33-8

Molecular Formula

C14H19Cl2N3O2S

Molecular Weight

364.3 g/mol

IUPAC Name

1-isoquinolin-5-ylsulfonylpiperidin-4-amine;dihydrochloride

InChI

InChI=1S/C14H17N3O2S.2ClH/c15-12-5-8-17(9-6-12)20(18,19)14-3-1-2-11-10-16-7-4-13(11)14;;/h1-4,7,10,12H,5-6,8-9,15H2;2*1H

InChI Key

MAPDUVRSAWULKH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N)S(=O)(=O)C2=CC=CC3=C2C=CN=C3.Cl.Cl

Origin of Product

United States

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